Bacilysin

Description

Properties

CAS No. |

29393-20-2 |

|---|---|

Molecular Formula |

C12H18N2O5 |

Molecular Weight |

270.28 g/mol |

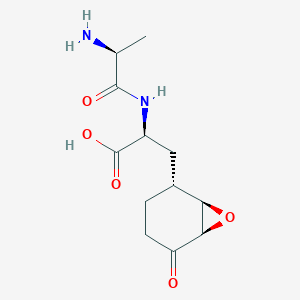

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid |

InChI |

InChI=1S/C12H18N2O5/c1-5(13)11(16)14-7(12(17)18)4-6-2-3-8(15)10-9(6)19-10/h5-7,9-10H,2-4,13H2,1H3,(H,14,16)(H,17,18)/t5-,6-,7-,9+,10-/m0/s1 |

InChI Key |

XFOUAXMJRHNTOP-PFQXTLEHSA-N |

SMILES |

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C[C@@H]1CCC(=O)[C@H]2[C@@H]1O2)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ala-(2,3-epoxycyclohexanone-4)-Ala bacillin bacilysin KM 208 KM-208 tetaine |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Bacilysin: A Technical Guide

Bacilysin, a dipeptide antibiotic produced by various Bacillus species, has garnered significant attention from the scientific community for its broad-spectrum antimicrobial activity.[1][] Its simple yet effective chemical structure, coupled with a unique mode of action, makes it a compelling subject for researchers in microbiology, biochemistry, and drug development. This guide provides an in-depth exploration of the chemical structure of this compound, its physicochemical properties, biosynthesis, and mechanism of action, supported by experimental methodologies and visual diagrams.

Core Chemical Structure

This compound is a dipeptide with the molecular formula C12H18N2O5.[1][3][4] It is comprised of an L-alanine residue at the N-terminus linked via a peptide bond to the non-proteinogenic amino acid L-anticapsin at the C-terminus.[1][4][5] The antimicrobial efficacy of this compound is primarily attributed to the L-anticapsin moiety.[1] First identified in 1946, it was initially named bacillin.[1][4]

The systematic IUPAC name for this compound is (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid.[3][4]

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C12H18N2O5 | [1][3][4][6] |

| Molecular Weight | 270.28 g/mol | [1][3][4] |

| Exact Mass | 270.12157168 Da | [3][6] |

| Elemental Analysis | C: 53.33%, H: 6.71%, N: 10.36%, O: 29.60% | [6][7][8] |

| Appearance | White amorphous powder | [8] |

| Solubility | Freely soluble in water; soluble in 80% alcohol; sparingly soluble in absolute alcohol. Soluble in DMSO. | [4][8] |

| Stability | Stable in aqueous solution at 100°C for 5 minutes at pH 7; becomes inactive at pH 2 or pH 9. | [8] |

| CAS Number | 29393-20-2 | [3][4][6] |

Biosynthesis of this compound

This compound is synthesized non-ribosomally by a pathway that branches from the aromatic amino acid pathway at the intermediate prephenate.[1][5][9][10] The biosynthesis is governed by the bac operon (also referred to as bacABCDEywfG).[1][11]

The key steps in the biosynthesis of the L-anticapsin moiety from prephenate are catalyzed by enzymes encoded by the bac operon. For instance, BacA, a decarboxylase, acts on prephenate.[12] BacB, an oxidase, is involved in the synthesis of a precursor to L-anticapsin.[12] The final step in this compound synthesis is the ATP-dependent ligation of L-alanine and L-anticapsin, catalyzed by the BacD amino acid ligase.[4]

References

- 1. Biosynthesis, Molecular Regulation, and Application of this compound Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H18N2O5 | CID 86583338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 29393-20-2 | >98% [smolecule.com]

- 5. journals.asm.org [journals.asm.org]

- 6. medkoo.com [medkoo.com]

- 7. This compound | antibacterial | CAS# 29393-20-2 | InvivoChem [invivochem.com]

- 8. This compound [drugfuture.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Synthesis of this compound by Bacillus subtilis branches from prephenate of the aromatic amino acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jmb.or.kr [jmb.or.kr]

- 12. Role of Bacillus subtilis BacB in the synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Bacilysin: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysin, a dipeptide antibiotic produced by various Bacillus species, has garnered significant interest since its discovery due to its broad-spectrum antimicrobial activity. This technical guide provides an in-depth overview of this compound, from its initial isolation to its molecular mechanism of action and biosynthetic pathway. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data on its antimicrobial efficacy, and visualizations of its biochemical pathways.

Discovery and History

The journey of this compound began in 1946 when it was first discovered in Bacillus subtilis and initially named bacillin.[1] This early research revealed its potent activity against both Gram-positive and Gram-negative bacteria, including notable pathogens like Staphylococcus aureus and Escherichia coli.[1][2] A significant breakthrough occurred in 1965 with the successful isolation of this compound from the culture filtrate of B. subtilis A14, albeit at a very low yield.[1][2] Subsequent research in the 1970s led to the elucidation of its structure as a dipeptide composed of L-alanine at the N-terminus and a non-proteinogenic amino acid, L-anticapsin, at the C-terminus.[1] It was also discovered that other antibiotics identified around the same time, such as tetaine, were identical to this compound.[1][2]

Physicochemical Properties

This compound is a hydrophilic molecule with the chemical formula C₁₂H₁₈N₂O₅ and a molecular mass of 270.28 g/mol .[1][3] It is known for its remarkable stability, remaining active over a wide pH range of 1.4 to 12.0 for four hours at 20°C.[1] This heat-tolerant compound is notably insoluble in organic solvents.[1][2]

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against a variety of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against several microorganisms.

| Target Organism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 1 - 10 | MedKoo Biosciences |

| Escherichia coli | Gram-negative Bacteria | 0.001 (in minimal medium) | Kenig & Abraham, 1976 |

| Candida albicans | Fungus | 10 - 50 | MedKoo Biosciences |

| Aspergillus species | Fungus | 10 - 50 | MedKoo Biosciences |

| Microcystis aeruginosa | Cyanobacterium | EC₅₀ = 4.13 | Wu et al., 2014 |

| Phytophthora sojae | Oomycete | - | Islam et al., 2022 |

| Xanthomonas oryzae | Gram-negative Bacteria | - | Islam et al., 2022 |

Mechanism of Action

The antimicrobial activity of this compound is a fascinating multi-step process that ultimately targets cell wall synthesis in susceptible microorganisms.

-

Uptake: this compound is transported into the target cell via peptide transport systems.[4]

-

Activation: Once inside the cytoplasm, intracellular peptidases cleave the dipeptide bond, releasing L-alanine and the active component, L-anticapsin.[1][4]

-

Enzyme Inhibition: L-anticapsin acts as a potent and irreversible inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase).[1][5]

-

Cell Wall Disruption: GlcN-6-P synthase is a crucial enzyme in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for the synthesis of peptidoglycan in bacteria and chitin (B13524) in fungi.[4] By inhibiting this enzyme, this compound effectively blocks cell wall formation, leading to cell lysis and death.[1][4]

Biosynthesis

This compound is synthesized non-ribosomally by a set of enzymes encoded by the bac operon.[1][3] The biosynthetic pathway branches from the aromatic amino acid pathway at the intermediate prephenate.[6][7]

The key enzymes and their roles in the synthesis of the L-anticapsin moiety are:

-

BacA: A prephenate decarboxylase that initiates the pathway.

-

BacB: An isomerase.

-

BacG: An oxidoreductase.

-

BacC: An oxidase.[3]

-

BacD: An amino acid ligase that joins L-alanine to the synthesized L-anticapsin to form the final this compound dipeptide.[3]

Experimental Protocols

Production of this compound

This protocol is based on methods described for Bacillus subtilis.[8][9][10][11]

6.1.1. Media and Culture Conditions

-

Production Medium (Chemically Defined):

-

Glucose

-

Czapek-Dox salts

-

Ferric iron

-

-

Inoculation: Inoculate the production medium with an overnight culture of B. subtilis.

-

Incubation: Incubate with aeration at a controlled temperature (e.g., 25°C for optimal production) and pH (around 6.8).[10][12] Production typically occurs during the late logarithmic growth phase.

Purification of this compound

The following is a general workflow for the purification of this compound from culture supernatant.[8][9][13][14][15]

6.2.1. Step-by-Step Protocol

-

Cell Removal: Centrifuge the B. subtilis culture to pellet the cells. Collect the supernatant.

-

Cation-Exchange Chromatography:

-

Anion-Exchange Chromatography:

-

Size-Exclusion Chromatography:

-

Purity Assessment: Analyze the purity of the final product using techniques such as paper chromatography or electrophoresis.[8][9]

Antimicrobial Activity Assay (Disc Diffusion Method)

This protocol is a standard method for assessing the antimicrobial activity of purified this compound or culture supernatants.[16][17][18]

6.3.1. Materials

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Overnight culture of the test organism (e.g., S. aureus) adjusted to a 0.5 McFarland standard

-

Sterile 6 mm paper discs

-

Purified this compound solution or culture supernatant

-

Sterile forceps

-

Incubator

6.3.2. Procedure

-

Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the test organism suspension.

-

Disc Application:

-

Aseptically impregnate sterile paper discs with a known concentration of the this compound solution.

-

Using sterile forceps, place the impregnated discs onto the surface of the inoculated MHA plate.

-

-

Incubation: Invert the plates and incubate at the optimal temperature for the test organism (e.g., 35-37°C) for 16-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where no microbial growth is observed). A larger zone of inhibition indicates greater susceptibility of the organism to this compound.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This assay determines the inhibitory effect of this compound (specifically, its active form, anticapsin) on the target enzyme.[19]

6.4.1. Principle

The activity of GlcN-6-P synthase is measured by quantifying the amount of glucosamine-6-phosphate produced from its substrates, fructose-6-phosphate (B1210287) and glutamine. The assay is performed in the presence and absence of the inhibitor to determine the extent of inhibition.

6.4.2. Reagents and Enzyme Preparation

-

GlcN-6-P synthase (can be a crude cell extract or purified enzyme)

-

Fructose-6-phosphate

-

L-glutamine

-

Buffer (e.g., phosphate (B84403) buffer)

-

This compound or anticapsin solution

-

Reagents for the colorimetric detection of glucosamine-6-phosphate

6.4.3. Procedure

-

Reaction Setup: Prepare reaction mixtures containing the buffer, fructose-6-phosphate, L-glutamine, and the enzyme.

-

Inhibitor Addition: To the test samples, add varying concentrations of this compound or anticapsin. A control reaction without any inhibitor should be included.

-

Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the enzymatic reaction, typically by heat inactivation.

-

Quantification: Determine the amount of glucosamine-6-phosphate produced in each reaction mixture using a suitable colorimetric assay.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor by comparing the amount of product formed in the presence of the inhibitor to the control.

Conclusion

This compound continues to be a subject of significant scientific interest due to its potent and broad-spectrum antimicrobial properties. Its unique mechanism of action, targeting a fundamental process in microbial cell wall synthesis, makes it a promising candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. This technical guide provides a foundational understanding of this compound's discovery, mechanism, and the experimental approaches to study it, aiming to facilitate further research and development in this field.

References

- 1. Biosynthesis, Molecular Regulation, and Application of this compound Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asm.org [asm.org]

- 3. mdpi.com [mdpi.com]

- 4. DSpace [research-repository.griffith.edu.au]

- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Synthesis of this compound by Bacillus subtilis branches from prephenate of the aromatic amino acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production and purification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production and purification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound production by Bacillus subtilis: effects of this compound, pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jmb.or.kr [jmb.or.kr]

- 12. This compound PRODUCTION AND SPORULATION IN BACILLUS-SUBTILIS [open.metu.edu.tr]

- 13. CN105713069B - A kind of purification process of this compound - Google Patents [patents.google.com]

- 14. Isolation of this compound and a new amino acid from culture filtrates of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 17. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 18. benchfly.com [benchfly.com]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Mechanism of Action of Bacilysin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysin, a dipeptide antibiotic produced by various Bacillus species, represents a compelling case study in antimicrobial drug action. It functions as a pro-drug, requiring cellular uptake and enzymatic activation to exert its potent inhibitory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, from its transport into target cells to the molecular basis of its inhibitory activity. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for researchers in microbiology, biochemistry, and drug development.

Introduction

This compound (L-alanyl-L-anticapsin) is a non-ribosomally synthesized dipeptide with a broad spectrum of antimicrobial activity against bacteria and fungi.[1][2] Its simple structure belies a sophisticated mechanism of action that involves a targeted disruption of a fundamental biosynthetic pathway. Understanding this mechanism in detail is crucial for the potential development of novel antimicrobial agents that could leverage similar strategies to combat infectious diseases. This guide will dissect the multi-step process through which this compound exerts its antimicrobial effects.

The Multi-Step Mechanism of Action

The action of this compound can be conceptualized as a four-stage process: cellular uptake, intracellular activation, target inhibition, and downstream physiological consequences.

Cellular Uptake: A Trojan Horse Strategy

This compound itself is biologically inactive and must first be transported into the target microbial cell.[1] This uptake is mediated by peptide transport systems, such as di- and tri-peptide permeases, which recognize and internalize small peptides as a nutrient source.[3] This reliance on endogenous transport systems is a key feature of this compound's "Trojan horse" strategy, allowing it to bypass the outer cellular defenses of microorganisms. The efficiency of this transport is a critical determinant of this compound's potency against different species. Resistance to this compound has been linked to defects in these transport systems.[3]

Intracellular Activation: Unmasking the Warhead

Once inside the cytoplasm, this compound is hydrolyzed by intracellular peptidases.[1][4] This enzymatic cleavage breaks the peptide bond between the L-alanine and L-anticapsin residues, releasing the active component: L-anticapsin.[1][5] L-alanine is a common amino acid and is typically recycled by the cell. L-anticapsin, a non-proteinogenic amino acid, is the "warhead" responsible for the antimicrobial activity.[1]

Target Inhibition: Covalent Modification of Glucosamine-6-Phosphate Synthase

The primary molecular target of L-anticapsin is Glucosamine-6-Phosphate Synthase (GlcN6P synthase; EC 2.6.1.16).[1][6] This enzyme catalyzes the first committed step in the hexosamine biosynthetic pathway, converting fructose-6-phosphate (B1210287) and glutamine into glucosamine-6-phosphate and glutamate.[7]

Anticapsin (B1208871) acts as a glutamine analogue and an irreversible inhibitor of GlcN6P synthase.[1][6] It specifically targets the glutamine-binding site of the enzyme. The epoxy group of anticapsin forms a covalent bond with a conserved cysteine residue (Cys1) in the active site, leading to the irreversible inactivation of the enzyme.[1][7] Kinetic studies have shown that this inhibition is non-competitive with respect to fructose-6-phosphate and partially competitive with respect to glutamine.[6]

Downstream Effects: Disruption of Cell Wall Synthesis and Cell Lysis

The inhibition of GlcN6P synthase has profound consequences for the microbial cell. Glucosamine-6-phosphate is an essential precursor for the synthesis of key cell wall components, including peptidoglycan in bacteria and chitin (B13524) and mannoproteins in fungi.[1][4] By blocking the production of this vital building block, this compound effectively halts cell wall synthesis.[1]

In a growing cell, the continued activity of autolytic enzymes in the absence of new cell wall synthesis leads to a weakening of the cell envelope, ultimately resulting in cell lysis and death.[1] This mechanism of action, which targets a fundamental and highly conserved metabolic pathway, contributes to the broad antimicrobial spectrum of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound and its active component, anticapsin.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Target Organism | Medium | MIC (µg/mL) | Reference |

| Escherichia coli B | Minimal Medium | 0.001 | [2] |

| Staphylococcus aureus | Not Specified | Not Specified | [3][8] |

| Candida albicans | Not Specified | Not Specified | [2][4][5] |

Table 2: Kinetic Parameters of Glucosamine-6-Phosphate Synthase Inhibition by Anticapsin

| Enzyme Source | Parameter | Value | Reference |

| Escherichia coli | K_inact_ | 2.5 µM | [6] |

| Inactivation half-time | 1.15 min | [6] | |

| Candida albicans | K_inact_ | 9.5 µM | [1] |

| Salmonella typhimurium | K_i_ | 85 µM (for a derivative) | [7] |

| Bacterial and Yeast | IC_50_ | 15-21 µM (for a derivative) | [7][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution of known concentration, filter-sterilized

-

Sterile diluent (e.g., saline or culture medium)

-

Microplate reader

Procedure:

-

Prepare this compound Dilutions: a. In a sterile 96-well plate, add 100 µL of sterile culture medium to wells 2 through 12 of a designated row. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no this compound), and well 12 serves as a sterility control (no inoculum).

-

Prepare Inoculum: a. Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute the standardized suspension in culture medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: a. Add 100 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: a. Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for S. aureus and E. coli, 35°C for C. albicans) for 16-20 hours (bacteria) or 24-48 hours (fungi).

-

Data Analysis: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This assay measures the activity of GlcN6P synthase and its inhibition by anticapsin. The formation of glucosamine-6-phosphate is monitored.

Materials:

-

Purified GlcN6P synthase

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA)

-

Substrates: Fructose-6-phosphate and L-glutamine

-

Anticapsin solution

-

Reagents for detecting glucosamine-6-phosphate (e.g., Ehrlich's reagent after acetylation)

-

Spectrophotometer

Procedure:

-

Enzyme Reaction: a. Prepare a reaction mixture containing assay buffer, fructose-6-phosphate, and L-glutamine. b. To test for inhibition, pre-incubate the purified GlcN6P synthase with varying concentrations of anticapsin for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C). A control reaction without inhibitor should be run in parallel. c. Initiate the enzymatic reaction by adding the enzyme (or enzyme-inhibitor mixture) to the reaction mixture.

-

Termination and Detection: a. After a specific incubation time (e.g., 15-30 minutes), terminate the reaction by boiling or adding a strong acid. b. The amount of glucosamine-6-phosphate produced can be determined using a colorimetric method, such as the Elson-Morgan assay, which involves acetylation followed by reaction with Ehrlich's reagent, with absorbance read at approximately 585 nm.

-

Data Analysis: a. Calculate the percentage of enzyme inhibition for each concentration of anticapsin compared to the control. b. Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. c. For kinetic analysis (K_inact_, k_inact_), measure the rate of enzyme inactivation at different concentrations of the irreversible inhibitor over time.

Radiolabeled Peptide Uptake Assay in Staphylococcus aureus

This assay measures the transport of this compound into bacterial cells using a radiolabeled analogue.

Materials:

-

Radiolabeled this compound (e.g., [^14C]-bacilysin or a tritiated analogue)

-

Staphylococcus aureus culture in mid-logarithmic growth phase

-

Uptake buffer (e.g., phosphate-buffered saline with glucose)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus with appropriate filters (e.g., 0.45 µm pore size)

Procedure:

-

Cell Preparation: a. Harvest mid-log phase S. aureus cells by centrifugation. b. Wash the cells twice with ice-cold uptake buffer. c. Resuspend the cells in uptake buffer to a specific cell density (e.g., OD600 of 1.0).

-

Uptake Measurement: a. Equilibrate the cell suspension at the desired temperature (e.g., 37°C). b. Initiate the uptake by adding the radiolabeled this compound to the cell suspension at a known final concentration. c. At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw aliquots of the cell suspension. d. Immediately filter the aliquots through a membrane filter to separate the cells from the extracellular medium. e. Wash the filters rapidly with ice-cold uptake buffer to remove any non-specifically bound radiolabel.

-

Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity associated with the cells using a liquid scintillation counter.

-

Data Analysis: a. Plot the amount of radiolabeled this compound taken up by the cells (in nmol/mg of cell protein) against time. b. The initial rate of uptake can be calculated from the linear portion of the curve. c. To determine kinetic parameters like K_m_ and V_max_ for transport, the experiment can be repeated with varying concentrations of radiolabeled this compound.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. Anticapsin: an active site directed inhibitor of glucosamine-6-phosphate synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activities and antagonists of this compound and anticapsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis, Molecular Regulation, and Application of this compound Produced by Bacillus Species [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular insights into the antifungal mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticapsin, an active-site directed irreversible inhibitor of glucosamine-6-phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Inhibition of Glucosamine-6-Phosphate Synthase by Bacilysin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysin, a dipeptide antibiotic produced by Bacillus species, represents a compelling natural product with significant antimicrobial activity. Its mechanism of action, involving the targeted inhibition of glucosamine-6-phosphate synthase (GlmS), a crucial enzyme in bacterial and fungal cell wall biosynthesis, has garnered considerable interest in the scientific community. This technical guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and experimental methodologies associated with the inhibition of GlmS by this compound. Detailed protocols for key experiments are provided to facilitate further research and drug development efforts targeting this essential pathway.

Introduction

Glucosamine-6-phosphate synthase (GlmS), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (EC 2.6.1.16), is a ubiquitous enzyme that catalyzes the first committed step in the hexosamine biosynthesis pathway. This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for the synthesis of vital cell wall components in bacteria (peptidoglycan) and fungi (chitin). The absence of a peptidoglycan cell wall in eukaryotes makes GlmS an attractive target for the development of selective antimicrobial agents.

This compound is a dipeptide composed of L-alanine and a non-proteinogenic amino acid, L-anticapsin.[1] It functions as a prodrug, being actively transported into microbial cells via peptide transport systems.[2] Intracellularly, peptidases cleave the L-alanine residue, releasing the active inhibitor, L-anticapsin.[1] Anticapsin (B1208871) is a potent irreversible inhibitor of the glutaminase (B10826351) domain of GlmS.[3]

Mechanism of Action

The inhibitory action of this compound is a multi-step process that culminates in the irreversible inactivation of GlmS.

-

Transport and Activation: this compound is transported into the target cell through peptide permeases. Once inside the cytoplasm, cellular peptidases hydrolyze the peptide bond, releasing L-alanine and the active inhibitor, L-anticapsin.[1]

-

Irreversible Inhibition of GlmS: L-anticapsin acts as a glutamine analog and specifically targets the glutaminase domain of GlmS. The epoxy group of anticapsin forms a covalent bond with the sulfhydryl group of the catalytic cysteine residue (Cys1) in the active site of the glutaminase domain. This alkylation reaction is irreversible and leads to the complete inactivation of the enzyme.[3]

The overall mechanism can be visualized as a signaling pathway leading to the disruption of cell wall synthesis.

The inhibition of GlmS disrupts the synthesis of UDP-N-acetylglucosamine, a critical building block for the bacterial cell wall.

Quantitative Data on GlmS Inhibition

The inhibitory potency of this compound's active form, anticapsin, has been quantified against GlmS from various organisms. The following table summarizes key kinetic parameters. It is important to note that this compound itself is a poor inhibitor of the isolated enzyme, as it requires intracellular activation.

| Organism | Inhibitor | IC50 | Ki | k_inact | t_1/2 (min) | Reference(s) |

| Escherichia coli K-12 | L-Anticapsin | - | - | 2.5 µM | 1.15 | [3] |

| Staphylococcus aureus | L-Anticapsin | - | Competitive vs. Glutamine | - | - | [1] |

Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), k_inact (inactivation rate constant), t_1/2 (half-life of inactivation). More comprehensive comparative studies are needed to fill the gaps in this table.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its interaction with GlmS.

Heterologous Expression and Purification of His-tagged GlmS

This protocol describes the expression of GlmS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

References

The Role of L-Anticapsin in Bacilysin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacilysin, a dipeptide antibiotic produced by various Bacillus species, represents a fascinating example of a prodrug strategy in microbial antagonism. While seemingly simple in structure, its potent antimicrobial activity is entirely dependent on its C-terminal non-proteinogenic amino acid, L-anticapsin. This guide delves into the core mechanisms of this compound's action, focusing on the indispensable role of L-anticapsin as the ultimate bioactive compound. We will explore the journey of this compound from an inert dipeptide to a potent enzyme inhibitor, present key quantitative data on its efficacy, detail relevant experimental protocols, and provide visual diagrams to elucidate the complex biochemical pathways involved.

The Prodrug Mechanism: From this compound to L-Anticapsin

This compound itself exhibits no intrinsic antimicrobial activity.[1][2] It is a dipeptide composed of an L-alanine residue at the N-terminus and L-anticapsin at the C-terminus.[1][2][3] Its efficacy lies in its ability to be transported into target bacterial or fungal cells, where it is then processed to release its active component.[1][4][5]

The accepted mechanism of action follows a clear sequence:

-

Uptake: this compound is transported into the target microbial cell via dipeptide and tripeptide transport systems.[1][4] Molecular simulations have suggested that this compound is more easily transported into the cell than L-anticapsin alone.[1]

-

Intracellular Hydrolysis: Once inside the cytoplasm, intracellular peptidases cleave the peptide bond between L-alanine and L-anticapsin.[1][2][4][5]

-

Activation: This hydrolysis releases the free L-anticapsin, which is the true antimicrobial agent, and L-alanine.[1][2][4]

This prodrug approach is a clever evolutionary strategy, masking the toxic warhead until it has successfully reached its intracellular target.

L-Anticapsin: The Active Warhead

The antimicrobial power of the this compound system is wholly attributable to the L-anticapsin moiety.[2][6][7] L-anticapsin is a non-proteinogenic amino acid featuring a reactive 2,3-epoxycyclohexanone ring structure.[8][9][10]

Target Inhibition: Glucosamine-6-Phosphate Synthase

The primary molecular target of L-anticapsin is Glucosamine-6-Phosphate Synthase (GlcN6P synthase, EC 5.3.1.19).[1][2][8][10] This enzyme catalyzes the first committed step in the hexosamine biosynthesis pathway, converting fructose-6-phosphate (B1210287) and L-glutamine into glucosamine-6-phosphate (GlcN6P).[1][10][11] GlcN6P is an essential precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical building block for:

-

Bacterial Peptidoglycan: The primary structural component of the bacterial cell wall.[1][12]

-

Fungal Chitin and Mannoproteins: Key components of the fungal cell wall.[1][13]

Mechanism of Inhibition

L-anticapsin acts as an active-site-directed, irreversible inhibitor of GlcN6P synthase.[8][9][10][14] It functions as a structural analog of L-glutamine, one of the enzyme's natural substrates.[8][10][14] The inhibition process involves:

-

Competitive Binding: L-anticapsin competitively binds to the glutamine-binding site of the enzyme.[8][14]

-

Irreversible Alkylation: The epoxy ring of L-anticapsin is highly reactive. It forms a covalent C-S bond with a critical cysteine residue (Cys1) in the enzyme's active site, leading to irreversible inactivation.[1][10][11]

By blocking GlcN6P synthase, L-anticapsin effectively shuts down the supply of essential cell wall precursors. This disruption leads to impaired cell wall formation, resulting in osmotic lysis and cell death.[1][2][13]

Biosynthesis of L-Anticapsin

L-anticapsin biosynthesis is a fascinating diversion from the primary aromatic amino acid pathway. The process is governed by the bac operon (bacA-G).[1][15][16] The pathway begins with prephenate, a key intermediate in the synthesis of tyrosine and phenylalanine.[1][17][18] A sequence of enzymatic reactions catalyzed by BacA, BacB, YwfH, and YwfG converts prephenate into tetrahydrotyrosine, a precursor to L-anticapsin.[16][19][20] The final step of this compound synthesis involves the ligation of L-alanine to L-anticapsin by the L-amino acid ligase BacD.[15][21]

Quantitative Data on L-Anticapsin Activity

The inhibitory potency of L-anticapsin against GlcN6P synthase has been quantified in several studies. The data highlights its effectiveness as an enzyme inhibitor.

| Parameter | Organism Source of Enzyme | Value | Reference(s) |

| Kinact | Candida albicans | 9.5 x 10-6 M (9.5 µM) | [8][10] |

| Kinact | Escherichia coli | 2.5 x 10-6 M (2.5 µM) | [9] |

| Kinact | Pseudomonas aeruginosa | ~10-6 M | [14] |

| Kinact | Arthrobacter aurescens | ~10-6 M | [14] |

| Kinact | Bacillus thuringiensis | ~10-5 M | [14] |

| Ki | Candida albicans | 9.5 µM | [11] |

| Ki | Bacterial (various) | 10-6 to 10-7 M | [14] |

| MIC (this compound) | E. coli b (minimal medium) | 10-3 µg/mL | [22] |

| MIC (this compound) | Gram-positive bacteria | 1–10 µg/mL | [13] |

| MIC (this compound) | Fungi | 10–50 µg/mL | [13] |

| EC50 (this compound) | Microcystis aeruginosa | 4.13 mg/L | [12] |

-

Kinact : The concentration of the inhibitor that gives half the maximal rate of inactivation.

-

Ki : The inhibition constant, indicating the affinity of the inhibitor for the enzyme.

-

MIC : Minimum Inhibitory Concentration.

-

EC50 : Half maximal effective concentration.

Visualizing the Pathways and Processes

Mechanism of this compound Action

Caption: Workflow of this compound from inactive prodrug to active inhibitor.

L-Anticapsin Biosynthesis Pathway

Caption: Enzymatic conversion of prephenate to L-anticapsin.

Experimental Protocols

Protocol: this compound Activity Bioassay (Paper Disc-Agar Diffusion)

This method provides a qualitative or semi-quantitative measure of this compound production and activity against a susceptible test organism.

1. Materials:

-

Test organism: Staphylococcus aureus ATCC 9144 or Escherichia coli B.[6][23]

-

Culture medium for test organism (e.g., Luria Broth or minimal agar).[6][22]

-

Production medium for Bacillus strain (e.g., Perry and Abraham (PA) medium).[6][23]

-

Sterile 6.0 mm paper discs.[6]

-

Sterile petri dishes.

-

Culture supernatant from Bacillus strain to be tested.

-

Incubator at 37°C.

2. Methodology:

-

Prepare Bioassay Plates: Inoculate molten agar (B569324) medium with the test organism (e.g., to a final concentration of ~3 x 105 cells/mL) and pour into sterile petri dishes. Allow the agar to solidify.[5]

-

Prepare Samples: Grow the Bacillus strain of interest in production medium for 16-24 hours at 37°C with shaking.[6][7] Centrifuge the culture to pellet the cells and collect the supernatant.

-

Apply Samples: Aseptically apply a known volume (e.g., 20 µL) of the culture supernatant onto a sterile paper disc.[6][7]

-

Incubate: Place the saturated paper disc onto the surface of the prepared bioassay plate.

-

Control (Optional): To confirm the activity is from this compound, run a parallel assay where the supernatant is supplemented with N-acetylglucosamine (e.g., 10 mM), a known antagonist of this compound activity.[12]

-

Measure Results: Incubate the plates for 16-18 hours at 37°C.[6] Measure the diameter of the zone of inhibition (clear area) around the paper disc. The size of the zone is proportional to the this compound activity in the supernatant.

Protocol: Glucosamine-6-Phosphate Synthase Inhibition Assay

This spectrophotometric assay measures the activity of GlcN6P synthase by quantifying the amount of glucosamine-6-phosphate produced. It can be adapted to measure the inhibitory effect of L-anticapsin. This protocol is based on the modified method of Ghosh et al. (1960).[5]

1. Materials:

-

Partially purified or purified GlcN6P synthase.

-

Reaction Buffer: (e.g., 16.7 mM Sørensen's phosphate (B84403) buffer, pH 6.64).[5]

-

Substrates: D-fructose-6-phosphate (e.g., 8.56 mM) and L-glutamine (e.g., 12 mM).[5]

-

Inhibitor: L-anticapsin solution of known concentration.

-

Stopping Reagent: Boiling water bath.

-

Detection Reagents: Acetic anhydride (B1165640) in acetone, 0.8 M potassium borate (B1201080) (pH 9.0), Ehrlich's reagent.[5]

-

Spectrophotometer.

2. Methodology:

-

Prepare Reaction Mixtures: In a final volume (e.g., 2.0 mL), combine the reaction buffer, substrates, and varying concentrations of L-anticapsin. Include control reactions with no inhibitor.

-

Pre-incubation (for irreversible inhibition): To test for time-dependent inactivation, pre-incubate the enzyme with L-anticapsin for various time points before adding the substrates.

-

Initiate Reaction: Add the enzyme preparation to the reaction mixtures to start the reaction.

-

Incubate: Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).[5]

-

Stop Reaction: Terminate the reaction by heating the tubes in a boiling water bath for 2 minutes.[5]

-

Quantify Product:

-

Take an aliquot (e.g., 0.4 mL) from each reaction tube.

-

Follow a standard colorimetric procedure for determining glucosamine-6-phosphate (e.g., the Elson-Morgan reaction). This typically involves acetylation with acetic anhydride followed by the addition of Ehrlich's reagent to produce a colored product.

-

Measure the absorbance at the appropriate wavelength (e.g., 585 nm).

-

-

Calculate Inhibition: Compare the rate of product formation in the presence of L-anticapsin to the control reactions without the inhibitor. This data can be used to calculate kinetic parameters such as Ki and Kinact using Michaelis-Menten and inactivation kinetics plots.

Caption: Key steps in the GlcN6P synthase spectrophotometric assay.

Conclusion

The activity of this compound is a classic example of targeted antimicrobial action achieved through a prodrug delivery system. The dipeptide this compound serves as a carrier, ensuring the safe passage of the L-anticapsin warhead into the target cell. Once released, L-anticapsin acts as a highly potent and specific irreversible inhibitor of GlcN6P synthase, a chokepoint in the biosynthesis of essential cell wall polymers. This targeted disruption of cell wall integrity underscores the critical and singular role of L-anticapsin in the overall antimicrobial efficacy of the this compound system. For drug development professionals, this natural strategy offers a valuable blueprint for designing novel antimicrobials that are activated only upon reaching their intended site of action, potentially minimizing off-target effects.

References

- 1. Biosynthesis, Molecular Regulation, and Application of this compound Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biochemistry, genetics and regulation of this compound biosynthesis and its significance more than an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mode of action of this compound and anticapsin and biochemical properties of this compound-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improvement of this compound Production in Bacillus subtilis by CRISPR/Cas9-Mediated Editing of the 5’-Untranslated Region of the bac Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmb.or.kr [jmb.or.kr]

- 8. Anticapsin: an active site directed inhibitor of glucosamine-6-phosphate synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticapsin, an active-site directed irreversible inhibitor of glucosamine-6-phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. medkoo.com [medkoo.com]

- 14. The inactivation of glucosamine synthetase from bacteria by anticapsin, the C-terminal epoxyamino acid of the antibiotic tetaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of Anticapsin Biosynthesis Reveals a Four-Enzyme Pathway to Tetrahydrotyrosine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of anticapsin biosynthesis reveals a four-enzyme pathway to tetrahydrotyrosine in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Experiments relating to the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. EC 6.3.2.49 [iubmb.qmul.ac.uk]

- 22. microbiologyresearch.org [microbiologyresearch.org]

- 23. This compound from Bacillus amyloliquefaciens FZB42 Has Specific Bactericidal Activity against Harmful Algal Bloom Species - PMC [pmc.ncbi.nlm.nih.gov]

Bacilysin: A Pleiotropic Signaling Molecule in Microbial Communities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysin, a simple dipeptide antibiotic produced by various Bacillus species, has garnered significant attention not only for its broad-spectrum antimicrobial activity but also for its emerging role as a pleiotropic signaling molecule. Composed of L-alanine and the non-proteinogenic amino acid L-anticapsin, this compound's primary mechanism of action involves the inhibition of glucosamine-6-phosphate synthase, a crucial enzyme in bacterial and fungal cell wall biosynthesis. Beyond its direct antimicrobial effects, this compound influences a range of cellular processes in its producer and target organisms, including sporulation, gene expression, and quorum sensing. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and its multifaceted role as a signaling molecule. It includes a compilation of quantitative data on its antimicrobial efficacy, detailed experimental protocols for its study, and visual representations of its biosynthetic and regulatory pathways to serve as a valuable resource for researchers in microbiology, drug discovery, and biotechnology.

Introduction

Originally discovered in Bacillus subtilis, this compound (L-alanyl-L-anticapsin) is a non-ribosomally synthesized peptide antibiotic.[1][2] Its simple structure belies a potent biological activity, primarily attributed to its C-terminal L-anticapsin moiety.[2][3] Upon transport into a susceptible cell, this compound is hydrolyzed by intracellular peptidases, releasing anticapsin (B1208871).[2][4] Anticapsin then acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlmS), a key enzyme in the biosynthesis of peptidoglycan in bacteria and chitin (B13524) in fungi.[2][3][4] This targeted inhibition leads to cell wall defects and eventual lysis.[3]

Recent research has unveiled a more complex role for this compound, extending beyond that of a simple antibiotic. It is now recognized as a pleiotropic signaling molecule that can influence various cellular functions in both the producing organism and surrounding microbial communities.[2][5] Evidence suggests its involvement in regulating sporulation, modulating gene expression profiles, and participating in quorum sensing networks.[2][5][6] This dual function as both a weapon and a signaling molecule highlights the intricate chemical communication that governs microbial interactions.

This guide aims to provide a detailed technical resource for professionals engaged in the study and application of this compound. It consolidates current knowledge on its biochemical properties, genetic underpinnings, and diverse biological roles, with a focus on quantitative data and practical experimental methodologies.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process encoded by the bac operon (also known as ywfBCDEFG).[3][7] The pathway branches off from the aromatic amino acid biosynthesis pathway at the intermediate prephenate.[8]

Figure 1: this compound Biosynthesis Pathway.

The key enzymes and their functions in this pathway are summarized below:

-

BacA: A prephenate dehydratase that initiates the pathway.

-

BacB: An aminotransferase.

-

BacC, BacD, BacE, BacF, BacG: A series of enzymes responsible for the subsequent modifications leading to the formation of L-anticapsin.[3][7]

-

This compound Synthetase: A ligase that joins L-alanine to L-anticapsin to form the final dipeptide, this compound.

Mechanism of Action

The antimicrobial activity of this compound is a targeted process that ultimately disrupts the integrity of the microbial cell wall.

Figure 2: Mechanism of Action of this compound.

The process unfolds as follows:

-

Uptake: this compound is transported into the target bacterial or fungal cell.[4]

-

Activation: Inside the cell, peptidases cleave the L-alanine residue, releasing the active component, L-anticapsin.[2][4]

-

Enzyme Inhibition: L-anticapsin acts as a potent and irreversible inhibitor of glucosamine-6-phosphate synthase (GlmS).[9] It functions as a glutamine analog, binding to the glutamine-binding site of the enzyme.[9]

-

Disruption of Cell Wall Synthesis: The inhibition of GlmS blocks the production of glucosamine-6-phosphate, a vital precursor for the synthesis of peptidoglycan in bacteria and chitin in fungi.[2][3][4]

-

Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.[3]

This compound as a Pleiotropic Signaling Molecule

Beyond its role as an antimicrobial agent, this compound exhibits pleiotropic effects, acting as a signaling molecule that influences various cellular processes.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of signaling pathways, including quorum sensing (QS) systems and global transcriptional regulators. This intricate control ensures that this compound is produced under appropriate environmental conditions and cell densities.

Figure 3: Regulatory Network of this compound Biosynthesis.

Key regulatory elements include:

-

Quorum Sensing: The ComQXPA quorum-sensing system plays a positive regulatory role. At high cell densities, the ComX pheromone accumulates and activates the ComP sensor kinase, which in turn phosphorylates the ComA response regulator.[3] Activated ComA then directly binds to the promoter of the bac operon, initiating transcription. Phr peptides also contribute to this regulatory circuit.[3]

-

Transcriptional Regulators:

-

Spo0A: A master regulator of sporulation, Spo0A positively regulates this compound production, in part by repressing the transition state regulator AbrB.[10]

-

AbrB: This transition state regulator acts as a repressor of the bac operon.[10]

-

DegU: A response regulator that positively influences the expression of the bac operon.

-

ScoC: Another transition state regulator that negatively controls bac operon expression.

-

Influence on Sporulation

This compound has been shown to impact the sporulation process in Bacillus subtilis. A this compound-negative mutant of B. subtilis was found to be oligosporogenous, producing spores with reduced resistance to heat, chloroform, and lysozyme, as well as lower dipicolinate content.[6] The external addition of this compound to cultures of this mutant strain was able to significantly improve spore quality.[6] This suggests that this compound, either directly or indirectly, plays a role in the proper development and maturation of spores.

Modulation of Gene Expression

The pleiotropic nature of this compound is further evidenced by its ability to modulate global gene expression. Comparative proteomic studies between wild-type and this compound-deficient strains of B. subtilis have revealed significant differences in the expression of proteins involved in various cellular processes, including metabolism, stress response, and sporulation.[5] This indicates that this compound can act as a signaling molecule that triggers widespread changes in cellular physiology.

Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and the inhibitory potency of its active form, anticapsin.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Target Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.001 | [3] |

| Escherichia coli | 0.001 | [3] |

| Candida albicans | Not specified | |

| Aspergillus species | 10 - 50 | |

| Gram-positive bacteria (general) | 1 - 10 | |

| Pythium ultimum | >16 | [11] |

| Aphanomyces cochlioides | >16 | [11] |

| Phytophthora cinnamomi | >16 | [11] |

| Cryptococcus neoformans | 0.065 | [11] |

Table 2: Inhibitory Concentration (IC50) and Inhibition Constant (Ki) of Anticapsin

| Enzyme | Source Organism | IC50 / Ki | Reference |

| Glucosamine-6-Phosphate Synthase | Escherichia coli | Ki = 9.5 µM | [9] |

| Glucosamine-6-Phosphate Synthase | Candida albicans | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for testing the antimicrobial activity of peptide antibiotics like this compound.[1][12][13]

Figure 4: Workflow for Broth Microdilution Assay.

Materials:

-

Test antimicrobial peptide (this compound)

-

Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Sterile polypropylene tubes

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Peptide Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations.

-

Assay Procedure: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add 100 µL of each this compound dilution to the corresponding wells. Include a positive control (bacteria with no this compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This is an enzyme-coupled assay to determine the inhibitory activity of anticapsin on GlmS.[14]

Materials:

-

Purified Glucosamine-6-Phosphate Synthase (GlmS)

-

Yeast Glucosamine-6-Phosphate N-acetyltransferase 1 (GNA1)

-

L-glutamine

-

D-fructose-6-phosphate

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Anticapsin (or this compound for in-situ hydrolysis)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, L-glutamine, D-fructose-6-phosphate, Acetyl-CoA, and GNA1.

-

Inhibitor Addition: Add varying concentrations of anticapsin to the reaction mixture. A control reaction without the inhibitor should also be prepared.

-

Enzyme Addition and Incubation: Initiate the reaction by adding GlmS to the mixture. Incubate at the optimal temperature for the enzyme.

-

Measurement of CoA Production:

-

Continuous Spectrophotometric Method: Monitor the decrease in absorbance at 230 nm, which corresponds to the consumption of Acetyl-CoA.

-

Discontinuous Colorimetric Method: At specific time points, stop the reaction and add DTNB. Measure the absorbance at 412 nm to quantify the amount of free thiol from the released Coenzyme A.

-

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on a mammalian cell line, such as Vero cells.

Materials:

-

Vero cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Conclusion

This compound stands out as a fascinating microbial secondary metabolite with a dual identity. It is a potent antimicrobial agent with a well-defined mechanism of action, making it a promising candidate for the development of new antibacterial and antifungal therapies. Simultaneously, its role as a pleiotropic signaling molecule that modulates key cellular processes like sporulation and gene expression in Bacillus species underscores the complexity of microbial chemical communication. The intricate regulation of its own biosynthesis through quorum sensing and a network of transcriptional regulators further highlights its importance in the ecological fitness of its producer.

The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of this compound. Future research directions could focus on elucidating the precise molecular mechanisms underlying its signaling functions, expanding the knowledge of its antimicrobial spectrum, and harnessing its biosynthetic pathway for the production of novel analogs with enhanced therapeutic properties. A deeper understanding of this compound's pleiotropic roles will undoubtedly open new avenues for its application in medicine, agriculture, and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis, Molecular Regulation, and Application of this compound Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Improvement of this compound Production in Bacillus subtilis by CRISPR/Cas9-Mediated Editing of the 5’-Untranslated Region of the bac Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound PRODUCTION AND SPORULATION IN BACILLUS-SUBTILIS [open.metu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. open.metu.edu.tr [open.metu.edu.tr]

- 11. researchgate.net [researchgate.net]

- 12. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 14. An enzyme-coupled assay for amidotransferase activity of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Bacilysin via the bac operon

An In-depth Technical Guide to the Biosynthesis of Bacilysin via the bac Operon

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-ribosomally synthesized dipeptide antibiotic produced by various Bacillus species, including Bacillus subtilis. It is composed of an N-terminal L-alanine and a C-terminal non-proteinogenic amino acid, L-anticapsin.[1][2] this compound exhibits broad-spectrum antimicrobial activity against bacteria and some fungi. Its mode of action involves the inhibition of glucosamine (B1671600) 6-phosphate (GlcN6P) synthase, a critical enzyme in the biosynthesis of the bacterial cell wall.[1] this compound itself is a pro-drug; it is transported into target cells where intracellular peptidases hydrolyze it, releasing the active L-anticapsin warhead.[1] The biosynthesis of this potent antibiotic is orchestrated by a set of enzymes encoded by the bac operon. This guide provides a detailed overview of the genetic organization, biochemical pathway, regulation, and experimental methodologies associated with this compound production.

The bac Operon: Genetic Organization and Function

The biosynthesis of this compound is primarily governed by the bac operon, also referred to as bacABCDEywfG.[1] This gene cluster directs the conversion of prephenate, an intermediate from the aromatic amino acid biosynthesis pathway, into this compound.[1] The transcription of the operon is initiated from a promoter recognized by the vegetative sigma factor σA in Bacillus subtilis.

Functions of the Bac Enzymes

The enzymes encoded by the bac operon catalyze the stepwise synthesis of L-anticapsin and its subsequent ligation to L-alanine. The functions of the key enzymes are summarized below.

| Gene | Enzyme | Function in Biosynthesis Pathway |

| bacA | Prephenate Dehydratase | Catalyzes the decarboxylation of prephenate, diverting it from the aromatic amino acid pathway.[1] |

| bacB | Isomerase | Acts on the product of BacA, performing an allylic isomerization to generate a conjugated dienone.[1] |

| bacG | Epoxidase | Believed to be responsible for the introduction of an epoxy group early in the pathway.[1] |

| bacF | Transaminase | A PLP-dependent transaminase that converts an intermediate keto-acid to an amino acid (L-dihydroanticapsin).[3] |

| bacC | Oxidase | An NAD+-dependent oxidoreductase that performs a key oxidation of the C7-hydroxyl group, a penultimate step.[1] |

| bacD | Ligase | An ATP-dependent L-amino acid ligase that catalyzes the final step: the formation of a peptide bond between L-alanine and L-anticapsin.[1] |

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic cascade that begins with the chorismate pathway intermediate, prephenate.

Regulation of the bac Operon

The expression of the bac operon is tightly controlled by a complex regulatory network that integrates signals related to nutrient availability, cell density, and developmental state. This ensures that the production of the antibiotic is timed appropriately, typically during the transition from exponential growth to the stationary phase.

Key Transcriptional Regulators

| Regulator | Type | Effect on bac Operon | Mechanism of Action |

| DegU | Positive Regulator | Activation | The phosphorylated form (DegU~P) binds directly to the bacA promoter, enhancing transcription. Part of the DegS/DegU two-component system.[4] |

| Spo0A | Indirect Positive | Activation | The master regulator of sporulation, Spo0A, represses the gene for the negative regulator AbrB, thereby indirectly activating bac expression.[1] |

| CodY | Negative Regulator | Repression | Senses high intracellular GTP levels (nutrient-rich conditions) and binds to the bac promoter to repress transcription. Repression is lifted upon GTP depletion.[5][6][7] |

| AbrB | Negative Regulator | Repression | A transition state regulator that directly binds to the bac promoter to repress expression during exponential growth. Its effect is relieved by Spo0A.[1][8] |

| ScoC | Negative Regulator | Repression | A transition state regulator that binds to the bacA promoter region and negatively controls expression, possibly acting antagonistically with DegU.[1] |

Signaling Pathways Controlling this compound Synthesis

The regulatory inputs are integrated at the promoter of the bac operon. Low nutrient levels trigger a drop in intracellular GTP, leading to the inactivation of the CodY repressor. Simultaneously, the activation of the master sporulation regulator Spo0A leads to the repression of the abrB gene, further de-repressing the bac operon. Positive regulation is primarily mediated by the DegS/DegU two-component system, which can be activated by signals such as inhibited flagellar rotation, indicating surface contact.[9]

Quantitative Data in this compound Biosynthesis

Enzyme Kinetic Parameters (Conceptual)

Enzyme efficiency is typically described by Michaelis-Menten kinetics, defined by the following parameters.[10][11][12]

| Parameter | Definition | Significance |

| KM | Michaelis Constant: The substrate concentration at which the reaction rate is half of Vmax. | An inverse measure of the enzyme's affinity for its substrate. A low KM indicates high affinity.[13] |

| Vmax | Maximum Velocity: The maximum rate of reaction when the enzyme is saturated with substrate. | Proportional to the enzyme concentration and its catalytic speed. |

| kcat | Turnover Number: The number of substrate molecules converted to product per enzyme molecule per second. | A measure of the intrinsic catalytic efficiency of a single enzyme molecule.[3] |

Enhancement of this compound Production

| Modification | Strain Background | Fold Increase in Production | Reference |

| Introduction of a strong ribosome binding site (RBS) upstream of the bac operon | B. subtilis PY79 | 2.87-fold | Improvement of this compound Production in Bacillus subtilis by CRISPR/Cas9-Mediated Editing of the 5'-Untranslated Region of the bac Operon |

| Addition of decoyinine (B1666037) (GMP synthetase inhibitor) to decrease intracellular GTP levels | B. subtilis (wild-type) | 2.5-fold | Biosynthesis, Molecular Regulation, and Application of this compound Produced by Bacillus Species[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Protocol for Markerless Gene Deletion in B. subtilis using pMiniMAD

This protocol describes the creation of a markerless in-frame deletion of a target gene (e.g., bacB) using the temperature-sensitive pMiniMAD plasmid for allelic exchange.[14][15][16]

Materials:

-

B. subtilis strain to be modified

-

pMiniMAD plasmid

-

High-fidelity DNA polymerase, dNTPs, restriction enzymes, T4 DNA ligase

-

Primers for amplifying upstream and downstream flanking regions of the target gene

-

E. coli for cloning (e.g., DH5α)

-

LB medium, Spizizen minimal medium

-

Erythromycin (1 µg/mL), Ampicillin (100 µg/mL)

Procedure:

-

Construct Preparation (Day 1): a. Design primers to amplify ~600 bp regions immediately upstream ("UP flank") and downstream ("DN flank") of the gene to be deleted. Add restriction sites to the outer primers for cloning into pMiniMAD. Design the inner primers with overlapping sequences to facilitate fusion PCR. b. Perform PCR to amplify the UP and DN flanks from B. subtilis genomic DNA. c. Use fusion PCR with the outer primers to stitch the UP and DN flanks together into a single fragment. d. Digest the fused PCR product and the pMiniMAD plasmid with the chosen restriction enzymes. e. Ligate the fused fragment into pMiniMAD and transform into E. coli. Select transformants on LB agar (B569324) with ampicillin. f. Verify the construct by plasmid purification and sequencing.

-

Transformation and Integration (Day 2): a. Prepare competent B. subtilis cells using a standard protocol (e.g., the two-step Spizizen method). b. Transform the competent cells with the verified pMiniMAD construct. c. Plate the transformation mixture on LB agar containing erythromycin. d. Incubate overnight at the non-permissive temperature (37°C). This selects for cells where the plasmid has integrated into the chromosome via a single crossover event.

-

Plasmid Excision and Curing (Days 3-5): a. Pick several erythromycin-resistant colonies and inoculate into 3 mL of LB broth. b. Incubate for ~10 hours at the permissive temperature (25°C) with shaking. This allows the integrated plasmid to replicate. c. Perform serial passages: Inoculate 30 µL of the culture into 3 mL of fresh LB and incubate at 25°C overnight. Repeat this for 2-3 days to allow for the second crossover event and plasmid excision to occur. d. On the final day, perform serial dilutions of the culture and plate onto non-selective LB agar plates. Incubate overnight at 37°C.

-

Screening and Verification (Day 6): a. Replica-plate isolated colonies from the non-selective plate onto both LB agar and LB agar with erythromycin. b. Identify colonies that grow on the plain LB plate but not on the erythromycin plate. These are potential markerless deletion mutants. c. Perform colony PCR on the erythromycin-sensitive colonies using primers that flank the deleted region. The PCR product from a successful deletion mutant will be smaller than the wild-type product. d. Purify the PCR product from a confirmed mutant and verify the deletion by Sanger sequencing.

Protocol for Purification of His-tagged Bac Enzymes

This protocol describes the expression of a His-tagged Bac enzyme (e.g., BacD) in E. coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).[17][18][19]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring an expression plasmid for the N- or C-terminally His-tagged Bac protein.

-

LB medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (Native): 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0.

-

Wash Buffer (Native): 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer (Native): 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose resin.

-

Lysozyme (B549824), DNase I, Protease inhibitor cocktail.

Procedure:

-

Protein Expression: a. Inoculate 50 mL of LB medium (with antibiotic) with a single colony of the expression strain. Grow overnight at 37°C with shaking. b. Inoculate 1 L of LB medium with the overnight culture to an OD₆₀₀ of ~0.1. c. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. e. Incubate for another 4-6 hours at 30°C or overnight at 18°C to enhance soluble protein expression. f. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

-

Cell Lysis: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. b. Add lysozyme (~1 mg/mL), DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes. c. Lyse the cells completely by sonication on ice. d. Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris.

-

Protein Purification (IMAC): a. Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis Buffer. b. Load the clarified cell lysate onto the column. Allow it to flow through by gravity or at a slow, controlled flow rate. c. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions. e. Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

-

Buffer Exchange and Storage: a. Pool the fractions containing the pure protein. b. If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column into a suitable storage buffer (e.g., Tris-HCl with glycerol). c. Determine the protein concentration, aliquot, and store at -80°C.

Protocol for this compound Bioassay

This protocol uses the paper disc-agar diffusion method to determine the antimicrobial activity of this compound against a sensitive indicator strain.

Materials:

-

Staphylococcus aureus (e.g., ATCC 9144) as the indicator organism.

-

B. subtilis culture supernatants to be tested.

-

Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

-

Sterile 6.0-mm paper discs.

-

Sterile PBS or saline.

Procedure:

-

Prepare Indicator Plates: a. Grow an overnight culture of S. aureus in TSB at 37°C. b. Create a lawn of S. aureus on TSA plates by spreading 100-200 µL of the overnight culture evenly over the surface. Allow the plates to dry.

-

Apply Samples: a. Prepare cell-free supernatants from B. subtilis cultures by centrifugation and filtration. b. Aseptically apply 20 µL of each supernatant sample onto a sterile paper disc. c. Place the saturated paper discs onto the surface of the S. aureus lawn plates. Include a negative control (sterile medium) and a positive control (purified this compound or another antibiotic) if available.

-

Incubation and Analysis: a. Incubate the plates at 37°C for 16-24 hours. b. Measure the diameter of the clear zones of inhibition around each disc. The size of the zone is proportional to the concentration and activity of this compound in the sample.

Conclusion

The biosynthesis of this compound via the bac operon is a sophisticated process, tightly regulated to coincide with the onset of stationary phase and nutrient limitation in Bacillus subtilis. The pathway represents an efficient diversion of a primary metabolite, prephenate, into the production of a potent secondary metabolite. Understanding the intricate regulatory network, involving global regulators like CodY, Spo0A, AbrB, and DegU, provides valuable insights into how bacteria control the production of antimicrobial compounds. The experimental protocols detailed herein offer a robust framework for researchers to further investigate, manipulate, and potentially engineer this pathway for enhanced production of this compound for applications in drug development and biotechnology.

References

- 1. Biosynthesis, Molecular Regulation, and Application of this compound Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, genetics and regulation of this compound biosynthesis and its significance more than an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Bacillus subtilis CodY represses early-stationary-phase genes by sensing GTP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of Bacillus subtilis CodY with GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. AbrB, a regulator of gene expression in Bacillus, interacts with the transcription initiation regions of a sporulation gene and an antibiotic biosynthesis gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A mechanical signal transmitted by the flagellum controls signalling in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jackwestin.com [jackwestin.com]

- 11. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 12. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 13. m.youtube.com [m.youtube.com]

- 14. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]